2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride
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Overview
Description
2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H7Cl2NO2S and a molecular weight of 240.11 g/mol . It is characterized by the presence of a chloropyridine ring attached to an ethane sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride typically involves the chlorination of 2-(2-pyridyl)ethane-1-sulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonyl hydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
2-(2-chloropyridin-3-yl)ethane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
2-(2-chloropyridin-3-yl)ethane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness
2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives.
Properties
CAS No. |
2355562-49-9 |
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Molecular Formula |
C7H7Cl2NO2S |
Molecular Weight |
240.11 g/mol |
IUPAC Name |
2-(2-chloropyridin-3-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H7Cl2NO2S/c8-7-6(2-1-4-10-7)3-5-13(9,11)12/h1-2,4H,3,5H2 |
InChI Key |
JVUQHBIVLDHRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CCS(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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